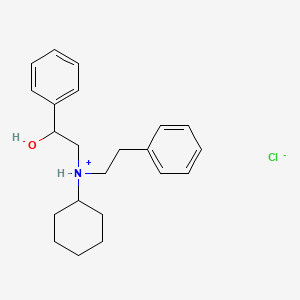

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride

Description

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride is a substituted phenethylamine derivative characterized by a cyclohexyl group and a hydroxyl (-OH) moiety attached to the phenethylamine backbone. This compound is synthesized via Mannich base reactions, where phenethylamine hydrochloride reacts with cyclohexyl and hydroxyl-containing precursors under acidic conditions . The hydrochloride salt form enhances its stability and solubility in polar solvents such as water and methanol, a property common to many phenethylamine derivatives .

Properties

CAS No. |

37154-93-1 |

|---|---|

Molecular Formula |

C22H30ClNO |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

cyclohexyl-(2-hydroxy-2-phenylethyl)-(2-phenylethyl)azanium;chloride |

InChI |

InChI=1S/C22H29NO.ClH/c24-22(20-12-6-2-7-13-20)18-23(21-14-8-3-9-15-21)17-16-19-10-4-1-5-11-19;/h1-2,4-7,10-13,21-22,24H,3,8-9,14-18H2;1H |

InChI Key |

XPGIQUVHXQLMPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[NH+](CCC2=CC=CC=C2)CC(C3=CC=CC=C3)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride typically involves the reaction of phenethylamine with cyclohexyl chloride in the presence of a base to form the N-cyclohexyl derivative. This intermediate is then reacted with a hydroxylating agent to introduce the hydroxy group at the 2-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Chemical Reactions Analysis

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a tool compound in the study of biological systems, particularly in understanding the role of phenethylamines in neurotransmission.

Medicine: This compound is investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its interactions with various neurotransmitter receptors.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features, physicochemical properties, and applications of Phenethylamine, N-cyclohexyl-2-hydroxy-N-phenethyl-, hydrochloride with related compounds:

Key Observations

Structural Diversity: The target compound’s cyclohexyl and hydroxyl groups distinguish it from simpler derivatives like phenethylamine hydrochloride. Compared to trans-2-phenylcyclopropylamine hydrochloride, the cyclohexyl group in the target compound introduces greater steric bulk, which could affect receptor binding .

Solubility and Stability :

- Phenethylamine hydrochloride serves as a benchmark for solubility, with high solubility in polar solvents due to its ionic hydrochloride form . The target compound likely shares this property, though its larger structure may reduce solubility compared to smaller derivatives.

Toxicity and Safety :

- Phenethylamine hydrochloride has a moderate oral LD₅₀ (400 mg/kg in mice), with reported severe eye irritation in humans . Data for the target compound and other analogs (e.g., p-methoxy-N,α-dimethylphenethylamine HCl) remain sparse, highlighting a research gap.

Pharmacological Potential: Antimicrobial Activity: Phenethylamine derivatives exhibit activity against Escherichia coli . The hydroxyl group in the target compound may enhance hydrogen bonding, improving antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.